Pafolacianine

説明

This compound is an Optical Imaging Agent. The mechanism of action of this compound is as a Fluorescence Contrast Activity.

This compound is a fluorescent imaging agent composed of a folate receptor-alpha (FRa)-targeting ligand conjugated to a fluorescent near infrared (NIR) dye, that can be used for imaging of FRa-expressing tumor cells. Upon administration, the FRa-targeting moiety of this compound specifically binds to FRa expressed on tumor cells thus selectively delivering the fluorescent dye to FRa-expressing tumor cells. Upon NIR imaging, tumor cells fluoresce, which allows for the visualization and identification of FRa-overexpressing tumor cells. FRa, a high-affinity folate-binding protein and a member of the folate receptor family, is overexpressed in various cancer cell types.

See also: this compound Sodium (active moiety of).

特性

Key on ui mechanism of action |

Pafolacianine is consists of folic acid linked by its γ-carboxyl and a short spacer to an indocyanine green-related near-infrared dye called SO456. It is used for intraoperative fluorescence for tumour identification and surgical resection. It targets the folate receptor alpha (FRα), which is often overexpressed in various cancers including ovarian cancer. Pafolacianine binds to FRα-expressing cancer cells with an affinity of ~1 nM and is internalized via receptor-mediated endocytosis to be concentrated in FR-positive cancer tissues. Pafolacianine absorbs light and in the near-infrared (NIR) region within a range of 760 nm to 785 nm with a peak absorption of 776 nm and, upon excitation, emits fluorescence within a range of 790 nm to 815 nm with a peak emission of 796 nm. |

|---|---|

CAS番号 |

1628423-76-6 |

分子式 |

C61H67N9O17S4 |

分子量 |

1326.5 g/mol |

IUPAC名 |

2-[(E)-2-[(3E)-2-[4-[(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-2-carboxyethyl]phenoxy]-3-[(2E)-2-[3,3-dimethyl-5-sulfo-1-(4-sulfobutyl)indol-2-ylidene]ethylidene]cyclohexen-1-yl]ethenyl]-3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-5-sulfonate |

InChI |

InChI=1S/C61H67N9O17S4/c1-60(2)46-33-44(90(81,82)83)22-24-49(46)69(28-5-7-30-88(75,76)77)51(60)26-16-38-10-9-11-39(17-27-52-61(3,4)47-34-45(91(84,85)86)23-25-50(47)70(52)29-6-8-31-89(78,79)80)54(38)87-43-20-12-37(13-21-43)32-48(58(73)74)66-56(71)40-14-18-41(19-15-40)63-35-42-36-64-55-53(65-42)57(72)68-59(62)67-55/h12-27,33-34,36,48H,5-11,28-32,35H2,1-4H3,(H9-,62,63,64,66,67,68,71,72,73,74,75,76,77,78,79,80,81,82,83,84,85,86)/t48-/m0/s1 |

InChIキー |

PDXNSXLPXJFETD-DYVQZXGMSA-N |

異性体SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C\C3=C(/C(=C\C=C/4\C(C5=C(N4CCCCS(=O)(=O)O)C=CC(=C5)S(=O)(=O)O)(C)C)/CCC3)OC6=CC=C(C=C6)C[C@@H](C(=O)O)NC(=O)C7=CC=C(C=C7)NCC8=CN=C9C(=N8)C(=O)NC(=N9)N)CCCCS(=O)(=O)O)C |

正規SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC3=C(C(=CC=C4C(C5=C(N4CCCCS(=O)(=O)O)C=CC(=C5)S(=O)(=O)O)(C)C)CCC3)OC6=CC=C(C=C6)CC(C(=O)O)NC(=O)C7=CC=C(C=C7)NCC8=CN=C9C(=N8)C(=O)NC(=N9)N)CCCCS(=O)(=O)O)C |

製品の起源 |

United States |

Foundational & Exploratory

A Technical Guide to the Chemical Structure and Synthesis of Pafolacianine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pafolacianine, also known as OTL38, is a fluorescent imaging agent designed for intraoperative use to identify malignant lesions.[1] It is composed of a folate receptor-alpha (FRα)-targeting ligand conjugated to a near-infrared (NIR) fluorescent dye.[2] FRα is a protein that is frequently overexpressed in various cancers, including ovarian cancer.[2] By targeting this receptor, this compound selectively accumulates in cancerous tissues, allowing surgeons to visualize tumors in real-time using a specialized imaging system. This guide provides a detailed overview of the chemical structure and synthesis pathway of this compound.

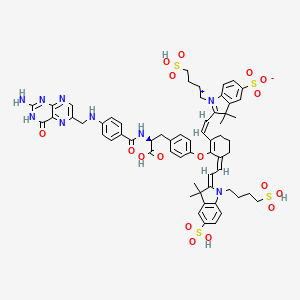

Chemical Structure of this compound

This compound is a complex organic molecule with the molecular formula C61H67N9O17S4 and a molar mass of 1326.49 g/mol .[3] The structure of this compound can be conceptually divided into three key components: a pteroyl group that acts as the targeting ligand, a tyrosine linker, and a near-infrared (NIR) dye that provides the fluorescent signal.[4]

The IUPAC name for this compound is: 2-{(E)-2-[(3E)-2-(4-{2-[(4-{[(2-Amino-4-oxo-3,4-dihydro-6-pteridinyl)methyl]amino}benzoyl)amino]-2-carboxyethyl}}phenoxy)-3-{(2E)-2-[3,3-dimethyl-5-sulfo-1-(4-sulfobutyl)-1,3-dihydro-2H-indol-2-ylidene]ethylidene}-1-cyclohexen-1-yl]vinyl}-3,3-dimethyl-1-(4-sulfobutyl)-3H-indolium-5-sulfonate.

Below is a diagram illustrating the core components of the this compound chemical structure.

Physicochemical and Pharmacokinetic Properties

A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C61H67N9O17S4 | |

| Molar Mass | 1326.49 g/mol | |

| Peak Absorption (λmax) | 776 nm | |

| Peak Emission (λem) | 796 nm | |

| Excitation Range | 760 - 785 nm | |

| Emission Range | 790 - 815 nm |

Table 2: Pharmacokinetic Properties of this compound

| Property | Value | Reference |

| Binding Affinity (Kd) | ~1 nM | |

| Mean Cmax | 59.1 ± 5.94 ng/mL | |

| Mean AUCinf | 63.6 ± 12.6 ng x hr/mL | |

| Mean Volume of Distribution (Vz) | 17.1 ± 5.99 L | |

| Plasma Protein Binding | 93.7% | |

| Elimination Half-life | 0.44 ± 0.23 hours | |

| Mean Plasma Clearance | 28.6 ± 4.97 L/hr |

Synthesis Pathway of this compound

The synthesis of this compound is a multi-step process that involves the strategic coupling of its three core components. The synthesis begins with a protected form of pteroic acid, which is then conjugated to a protected tyrosine linker. Following deprotection, the resulting intermediate is coupled to the S0456 near-infrared dye to yield the final this compound molecule.

The following diagram provides a high-level overview of the synthetic workflow.

Experimental Protocols

While detailed, step-by-step experimental protocols with specific reagent quantities, reaction times, and purification methods are proprietary, a general outline of the key experimental steps is provided based on published information.

Step 1: Amide Coupling

The synthesis commences with the amide coupling of N10-trifluoroacetylpteroic acid and t-Bu-protected tyrosine. This reaction forms the initial protected intermediate (26.3) and has been reported to proceed with a high yield of 97%.

Step 2: Deprotection of the Intermediate

The tert-butyl protecting groups are removed from the intermediate (26.3) using a mixture of trifluoroacetic acid (TFA), triisopropylsilane, and water. This step yields the deprotected intermediate (26.4).

Step 3: Removal of the Trifluoroacetamide Protecting Group

The trifluoroacetamide protecting group on the pteroic acid moiety is removed using sodium hydroxide in water. This step is crucial for the subsequent coupling reaction and results in the formation of a phenoxide intermediate. The pH of the reaction mixture is maintained between 9 and 10 to ensure the completion of the reaction while avoiding the hydrolysis of the S0456 dye.

Step 4: Final Coupling to the NIR Dye

The final step involves the treatment of the phenoxide intermediate with the near-infrared dye S0456 to complete the synthesis of this compound.

Purification

The final product, this compound, is purified through precipitation. The reaction mixture is added dropwise to stirred acetone, and the resulting precipitate is filtered and washed with acetone to achieve high purity.

Conclusion

This compound represents a significant advancement in the field of fluorescence-guided surgery. Its unique chemical structure, which combines a high-affinity targeting ligand with a potent near-infrared dye, enables the precise identification of malignant tissues during surgical procedures. The multi-step synthesis, while complex, allows for the controlled assembly of this sophisticated imaging agent. The quantitative data on its physicochemical and pharmacokinetic properties further underscore its suitability for clinical applications. This technical guide provides a foundational understanding of the core chemical principles underlying this compound, offering valuable insights for researchers and professionals in drug development and oncology.

References

A Technical Deep Dive into the Mechanism of Action of Pafolacianine on Folate Receptor Alpha

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pafolacianine, marketed as Cytalux®, is a near-infrared (NIR) fluorescent imaging agent approved for the intraoperative identification of malignant lesions in ovarian and lung cancer.[1][2] Its efficacy hinges on the selective targeting of folate receptor alpha (FRα), a cell surface glycoprotein that is overexpressed in a variety of epithelial malignancies while having limited expression in normal tissues.[3] This technical guide provides a comprehensive overview of the molecular mechanism of this compound, detailing its interaction with FRα, its fluorescence properties, and the methodologies used to characterize these interactions.

Core Mechanism of Action

This compound is a molecular conjugate composed of a folate analog, which serves as the targeting ligand, and a near-infrared fluorescent dye, S0456.[3][4] The mechanism of action can be delineated into three key stages:

-

Targeted Binding: this compound is administered intravenously and circulates throughout the body. The folate analog component of this compound exhibits a high binding affinity for folate receptor alpha (FRα). This specific interaction allows for the accumulation of this compound at the surface of cancer cells that overexpress FRα.

-

Internalization via Receptor-Mediated Endocytosis: Upon binding to FRα, the this compound-FRα complex is internalized into the cancer cell through a process known as receptor-mediated endocytosis. This active uptake mechanism leads to the concentration of the fluorescent agent within the malignant cells.

-

Intraoperative Visualization: The S0456 dye component of this compound is a fluorophore that absorbs light in the near-infrared spectrum and subsequently emits fluorescent light at a longer wavelength. During surgery, a specialized NIR imaging system is used to illuminate the surgical field. The accumulated this compound within the cancerous tissues fluoresces, enabling real-time visualization of malignant lesions that may not be apparent to the naked eye or through palpation.

This targeted delivery and accumulation mechanism provides a high tumor-to-background ratio, facilitating a more precise and complete resection of cancerous tissue.

Quantitative Data

The following tables summarize the key quantitative parameters that define the interaction of this compound with FRα and its fluorescence characteristics.

| Parameter | Value | Reference |

| Binding Affinity (Kd) | ~1 nM | |

| Fluorescence Excitation (Peak) | 776 nm | |

| Fluorescence Emission (Peak) | 796 nm | |

| Fluorescence Excitation Range | 760 - 785 nm | |

| Fluorescence Emission Range | 790 - 815 nm |

Table 1: Physicochemical and Binding Properties of this compound

| Endpoint | Ovarian Cancer (Phase III) | Lung Cancer (ELUCIDATE Trial) | Reference |

| Sensitivity | 83% | 76.9% (for cancerous tissue) | |

| Patient-Level False Positive Rate | 24.8% | 25.9% | |

| Additional Malignant Lesions Identified | 33.0% of patients | N/A |

Table 2: Clinical Efficacy of this compound-Guided Surgery

Experimental Protocols

The following are representative methodologies for the key experiments used to characterize the mechanism of action of this compound.

Folate Receptor Alpha Binding Affinity Assay (Radioligand Competition Assay)

This assay is a standard method to determine the binding affinity of a ligand (this compound) to its receptor (FRα).

Objective: To determine the dissociation constant (Kd) of this compound for FRα.

Materials:

-

FRα-expressing cells (e.g., KB cells, a human oral cancer cell line known for high FRα expression) or purified FRα protein.

-

Radiolabeled folic acid (e.g., [3H]folic acid).

-

Unlabeled this compound.

-

Binding buffer (e.g., PBS with 1% BSA).

-

Scintillation counter.

Protocol:

-

Cell Preparation: FRα-expressing cells are cultured to confluency, harvested, and washed with binding buffer.

-

Competition Reaction: A fixed concentration of radiolabeled folic acid is incubated with the FRα-expressing cells or purified protein in the presence of increasing concentrations of unlabeled this compound.

-

Incubation: The reaction mixtures are incubated at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium.

-

Separation of Bound and Free Ligand: The mixture is rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold binding buffer to remove any non-specifically bound radiolabel.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data is plotted as the percentage of specific binding of the radiolabeled folic acid against the concentration of this compound. The IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radiolabeled folic acid) is determined. The Ki (and subsequently the Kd) is then calculated using the Cheng-Prusoff equation.

Cellular Uptake and Internalization Assay (Fluorescence Microscopy)

This assay visualizes and quantifies the internalization of this compound into FRα-expressing cells.

Objective: To confirm that this compound is internalized via receptor-mediated endocytosis.

Materials:

-

FRα-expressing cells (e.g., KB cells).

-

FRα-negative cells (as a control).

-

This compound.

-

Cell culture medium.

-

Fluorescence microscope with appropriate filter sets for near-infrared imaging.

Protocol:

-

Cell Seeding: FRα-positive and FRα-negative cells are seeded onto glass-bottom dishes or chamber slides and allowed to adhere overnight.

-

Incubation with this compound: The cell culture medium is replaced with a medium containing a known concentration of this compound.

-

Time-Course Imaging: The cells are incubated at 37°C, and fluorescence images are captured at various time points (e.g., 0, 15, 30, 60 minutes) to observe the uptake and intracellular localization of this compound.

-

Competition Assay (Optional): To confirm receptor-mediated uptake, a parallel experiment can be conducted where cells are pre-incubated with an excess of unlabeled folic acid before the addition of this compound. A significant reduction in fluorescence signal would indicate competitive binding and receptor-specific uptake.

-

Image Analysis: The fluorescence intensity within the cells is quantified using image analysis software to determine the rate and extent of internalization.

Visualizations

Caption: The mechanism of action of this compound on folate receptor alpha.

Caption: Experimental workflows for characterizing this compound's interaction with FRα.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound for Intraoperative Imaging of Folate Receptor–Positive Ovarian Cancer - The ASCO Post [ascopost.com]

- 3. This compound, the magic wand of intraoperative imaging of folate-receptor positive ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

A Technical Guide to the Photophysical and Fluorescent Properties of Pafolacianine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pafolacianine (also known as OTL38 and marketed as Cytalux™) is a folate receptor-targeted near-infrared (NIR) fluorescent imaging agent. It is comprised of a folate analog, which provides targeting to cancer cells overexpressing the folate receptor alpha (FRα), conjugated to the heptamethine cyanine dye S0456. This guide provides a detailed overview of the photophysical and fluorescent properties of this compound, its mechanism of action, and relevant experimental protocols for its characterization and use.

Core Photophysical and Fluorescent Properties

This compound is designed for optimal performance in the near-infrared window, which allows for deeper tissue penetration and reduced autofluorescence compared to imaging in the visible spectrum.[1][2] The core photophysical characteristics are summarized below.

Spectroscopic Properties

The absorption and emission spectra of this compound are characteristic of a heptamethine cyanine dye, with sharp absorption and emission peaks in the near-infrared region.

| Property | Value | Reference(s) |

| Absorption Maximum (λmax,abs) | 774 - 776 nm | [3] |

| Absorption Range | 760 - 785 nm | |

| Emission Maximum (λmax,em) | 794 - 796 nm | [3] |

| Emission Range | 790 - 815 nm | |

| Stokes Shift | ~20 nm | [3] |

Molar Absorptivity, Quantum Yield, and Fluorescence Lifetime

While precise, experimentally determined values for the molar absorptivity (extinction coefficient), fluorescence quantum yield, and fluorescence lifetime of this compound are not publicly available in the reviewed literature, typical values for heptamethine cyanine dyes can be considered for approximation. Heptamethine cyanine dyes are known for their high molar extinction coefficients. Their quantum yields can be highly dependent on the solvent and local environment. Similarly, their fluorescence lifetimes are typically in the sub-nanosecond to nanosecond range.

Photostability

This compound is reported to exhibit minimal photobleaching under the conditions of intraoperative imaging. Heptamethine cyanine dyes' photostability can be influenced by their molecular structure and environment, with some derivatives showing improved stability over others like Indocyanine Green (ICG).

Mechanism of Action and Cellular Uptake

The efficacy of this compound as a targeted imaging agent is predicated on its specific binding and internalization into cancer cells that overexpress the folate receptor alpha (FRα).

References

- 1. researchgate.net [researchgate.net]

- 2. Identification of a Folate Receptor-Targeted Near-Infrared Molecular Contrast Agent to Localize Pulmonary Adenocarcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparison of Folate Receptor Targeted Optical Contrast Agents for Intraoperative Molecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]

pafolacianine (OTL38) discovery and developmental history

An In-depth Technical Guide to the Discovery and Developmental History of Pafolacianine (OTL38)

Introduction

This compound, marketed under the brand name Cytalux™, is a groundbreaking optical imaging agent designed to enhance the intraoperative visualization of malignant tissues. Its development marks a significant advancement in surgical oncology, providing surgeons with a real-time tool to identify cancerous lesions that might otherwise be missed. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and developmental history of this compound, tailored for researchers, scientists, and drug development professionals. The core of this technology lies in the targeted delivery of a near-infrared (NIR) fluorescent dye to cancer cells that overexpress Folate Receptor Alpha (FRα).

Discovery and Rationale

The journey of this compound began with foundational research at Purdue University, led by Dr. Philip S. Low.[1][2][3][4] The central concept was to exploit a key biochemical difference between cancerous and healthy cells.

The Target: Folate Receptor Alpha (FRα)

Folate is an essential vitamin required for DNA synthesis and cell proliferation.[5] Cells uptake folate through specific receptors, primarily the Folate Receptor (FR). One isoform, Folate Receptor Alpha (FRα), is a glycosylphosphatidylinositol (GPI)-linked protein that is significantly overexpressed on the surface of various epithelial cancers, including ovarian, lung, breast, and endometrial cancers, while its expression in normal tissues is highly restricted. This differential expression makes FRα an ideal target for delivering imaging agents or therapeutic payloads specifically to cancer cells, minimizing off-target effects.

Molecular Design of this compound (OTL38)

This compound (also known as OTL38) was rationally designed as a three-part molecule:

-

A Targeting Ligand: A folic acid analog (pteroyl group) that binds with high affinity to FRα.

-

A Near-Infrared (NIR) Fluorescent Dye: A cyanine dye, S0456, which is an indocyanine green-related molecule.

-

A Linker: A short spacer, including a tyrosine residue, that connects the folate analog to the NIR dye.

The selection of an NIR dye was critical. NIR light (700-900 nm) has the ability to penetrate biological tissues more deeply with less autofluorescence and light scattering compared to visible light, enabling higher-contrast imaging during surgery. This compound absorbs light in the range of 760-785 nm and emits fluorescence between 790-815 nm.

Mechanism of Action

The functionality of this compound is based on a targeted, receptor-mediated process.

-

Administration and Distribution: this compound is administered intravenously. It circulates throughout the body via the bloodstream.

-

Target Binding: The folic acid component of this compound selectively binds to FRα-expressing cancer cells with a high affinity of approximately 1 nM.

-

Internalization: Following binding, the this compound-FRα complex is internalized by the cancer cell through receptor-mediated endocytosis.

-

Accumulation and Visualization: This process leads to the accumulation of the fluorescent dye within FRα-positive cancer tissues. During surgery, a specialized NIR imaging system illuminates the surgical field. The accumulated this compound absorbs this light and emits a fluorescent signal, causing the malignant lesions to "glow" and making them clearly distinguishable from surrounding healthy tissue.

Developmental History and Key Milestones

The development of this compound from a university laboratory concept to an FDA-approved drug involved key industry partnerships and rigorous clinical evaluation.

-

Pioneering Research: The foundational work on folate-receptor targeting for imaging and therapy was conducted at Purdue University.

-

2013: The technology was licensed to On Target Laboratories, Inc., a company co-founded by Dr. Low to commercialize this innovation.

-

Phase I & II Trials: Early-phase clinical trials demonstrated the safety and feasibility of this compound. A phase I trial in 12 ovarian cancer patients established an optimal dose of 0.0125mg/kg, which allowed surgeons to visualize 29% more tumors than with the naked eye. A subsequent phase II study (NCT02317705) in 29 patients showed a high sensitivity (97.97%) and positive predictive value (94.93%) for detecting malignant lesions.

-

Phase III Ovarian Cancer Trial (Study 006/NCT03180307): This pivotal, multi-center study enrolled 150 patients with known or suspected ovarian cancer. The trial successfully met its primary endpoint.

-

November 29, 2021: The U.S. Food and Drug Administration (FDA) granted approval for this compound (Cytalux) for adult patients with ovarian cancer, as an adjunct for the intraoperative identification of malignant lesions.

-

Phase III Lung Cancer Trial (ELUCIDATE/NCT04241315): On Target Laboratories initiated a Phase 3 trial to evaluate this compound in identifying cancerous nodules during lung cancer surgery.

-

December 16, 2022: The FDA approved this compound for use in lung cancer surgery, its second indication.

-

Ongoing Research: this compound is currently under investigation for its utility in other FRα-positive cancers, such as pituitary adenomas and renal-cell carcinoma.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of this compound.

Table 1: Physicochemical and Pharmacokinetic Properties of this compound

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₆₁H₆₇N₉O₁₇S₄ | |

| Molecular Weight | ~1326.5 Da | |

| Binding Affinity (Kd) to FRα | ~1 nM | |

| Peak Absorption (λabs) | 776 nm | |

| Peak Emission (λem) | 796 nm | |

| Mean Cmax | 59.1 ± 5.94 ng/mL | |

| Mean AUCinf | 63.6 ± 12.6 ng x hr/mL | |

| Mean Volume of Distribution (Vz) | 17.1 ± 5.99 L | |

| Plasma Protein Binding | 93.7% | |

| Elimination Half-life | 0.44 ± 0.23 hours |

| Mean Plasma Clearance | 28.6 ± 4.97 L/hr | |

Table 2: Pivotal Phase III Efficacy Data in Ovarian Cancer (NCT03180307)

| Endpoint | Result | Reference |

|---|---|---|

| Patients in Efficacy Analysis (FAS) | 109 | |

| Primary Endpoint: Patients with ≥1 additional cancer lesion detected only with this compound | 33.0% (95% CI: 24.3% to 42.7%; p < 0.001) | |

| Subgroup: Patients undergoing interval debulking surgery with ≥1 additional lesion detected | 39.7% (95% CI: 27.0% to 53.4%) | |

| Sensitivity to Detect Ovarian Cancer | 83% | |

| Patient-Level False Positive Rate | 24.8% (Initial reports cited 20.2%) |

| Investigator-Reported Complete R0 Resection | 62.4% | |

Table 3: Key Efficacy Data from the ELUCIDATE Lung Cancer Trial (Phase III)

| Endpoint | Result | Reference |

|---|---|---|

| Localization of primary tumors not visible with white light | Occurred in 19% of patients |

| Identification of occult synchronous malignant lesions | Occurred in 8% of patients | |

Experimental Protocol: Pivotal Phase III Ovarian Cancer Study

The following outlines the methodology for the confirmatory Phase III trial (NCT03180307) that led to the first FDA approval of this compound.

-

Study Design: A Phase III, single-arm, multicenter, open-label study.

-

Objectives: To confirm the safety and efficacy of this compound for the real-time intraoperative detection of FRα-positive ovarian cancer lesions.

-

Patient Population: 178 adult women with diagnosed or high clinical suspicion of ovarian cancer scheduled for primary surgical cytoreduction, interval debulking, or recurrent ovarian cancer surgery.

-

Intervention:

-

Dose: A single intravenous (IV) infusion of this compound at a dose of 0.025 mg/kg.

-

Administration: The infusion was administered over 60 minutes, between 1 to 9 hours prior to surgery.

-

Dietary Restriction: Patients were instructed to avoid folate, folic acid, or folate-containing supplements within 48 hours before administration.

-

-

Surgical and Imaging Procedure:

-

The surgeon performed a standard assessment of the surgical field under normal white light and via palpation to identify all visible and palpable lesions planned for resection.

-

An FDA-cleared NIR imaging system was then used to inspect the surgical field.

-

Any tissue not previously identified for resection that fluoresced under NIR imaging was resected.

-

All resected tissues (both planned and additionally identified via fluorescence) were sent to a central pathology lab for histopathological confirmation of malignancy.

-

-

Primary Efficacy Endpoint: The percentage of patients in whom at least one FRα-positive ovarian cancer lesion was detected with this compound that was not detected by the surgeon under normal light and palpation. The study was considered a success if the lower bound of the 95% confidence interval exceeded a prespecified threshold of 10%.

References

- 1. On Target Laboratories, Inc. Announces Presentation of the Results from the ELUCIDATE Phase 3 Trial for CYTALUX™ (this compound) injection for Intraoperative Molecular Imaging of Lung Cancer – 3BFuture [3bfuturehealth.com]

- 2. cancernetwork.com [cancernetwork.com]

- 3. Intraoperative Tumor Detection Using this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ma1.mdedge.com [ma1.mdedge.com]

- 5. mdpi.com [mdpi.com]

A Technical Guide to the Cellular Uptake and Internalization of Pafolacianine

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the cellular uptake mechanisms and internalization pathways of pafolacianine (Cytalux™), a folate receptor-targeted fluorescent imaging agent. The information presented herein is collated from publicly available clinical and pharmacological data.

Core Mechanism of Action

This compound is a molecular conjugate composed of a folic acid analog and a near-infrared (NIR) fluorescent dye, S0456, which is related to indocyanine green.[1][2][3][4] Its mechanism of action is predicated on the specific targeting of the folate receptor alpha (FRα), a glycoprotein that is frequently overexpressed on the surface of various cancer cells, including a high percentage of ovarian and lung cancers, while having limited expression in most normal tissues.[3]

Upon intravenous administration, this compound circulates systemically and selectively binds to FRα-expressing cells with high affinity. Following this binding event, the entire this compound-receptor complex is internalized by the cell, leading to an accumulation of the fluorescent dye within malignant tissues. This targeted accumulation enables real-time intraoperative visualization of cancerous lesions when illuminated by a specific NIR imaging system.

Cellular Uptake and Internalization Pathway

The primary and well-documented pathway for this compound internalization is receptor-mediated endocytosis . This is a specific and efficient process for the uptake of macromolecules and complexes.

The process can be detailed in the following steps:

-

High-Affinity Binding: this compound's folate analog moiety binds with high affinity to the folate receptor alpha (FRα) on the cancer cell surface. This binding is a critical first step that confers the specificity of the agent.

-

Clustering and Invagination: Upon binding, the this compound-FRα complexes cluster in specialized regions of the plasma membrane. These regions, often rich in clathrin, invaginate to form a pit.

-

Endosome Formation: The invaginated pit buds off from the plasma membrane to form an intracellular vesicle known as an endosome, encapsulating the this compound-receptor complex.

-

Endosomal Acidification and Release: The endosome undergoes acidification through the action of proton pumps. This acidic environment facilitates the dissociation of this compound from its receptor.

-

Receptor Recycling: The unbound folate receptors are typically recycled back to the cell surface, where they can bind to additional this compound molecules. This recycling mechanism allows for the continuous uptake and accumulation of the fluorescent agent.

-

Intracellular Accumulation: The released this compound is retained and concentrated within the cell, leading to a strong fluorescence signal in FRα-positive tissues.

The diagram below illustrates this receptor-mediated endocytosis pathway.

Quantitative Data on Cellular Uptake and Pharmacology

The following table summarizes key quantitative parameters associated with this compound's binding, uptake, and pharmacokinetics.

| Parameter | Value | Source(s) |

| Binding Affinity (to FRα) | ~1 nM | |

| Recommended Clinical Dose | 0.025 mg/kg (intravenous) | |

| Peak Plasma Concentration (Cmax) | 59.1 ± 5.94 ng/mL | |

| Area Under the Curve (AUCinf) | 63.6 ± 12.6 ng·hr/mL | |

| Volume of Distribution (Vz) | 17.1 ± 5.99 L | |

| Plasma Protein Binding | 93.7% | |

| Elimination Half-Life | 0.44 ± 0.23 hours | |

| Mean Plasma Clearance | 28.6 ± 4.97 L/hr | |

| Tumor-to-Background Ratio (Lung) | Median TBR of 3.11 in adenocarcinoma | |

| Clinical Sensitivity (Ovarian Cancer) | 83% |

Experimental Protocols for Uptake Analysis

Detailed in vitro cellular uptake protocols are not extensively described in the provided results. However, based on standard methodologies for receptor-targeted agents and descriptions of in vivo studies, a typical experimental workflow can be outlined.

In Vivo Murine Xenograft Model Protocol

This protocol is based on studies performed to confirm the FR-specific uptake of this compound.

-

Cell Line Preparation:

-

Culture FR-positive (e.g., KB) and FR-negative (e.g., A549) human cancer cell lines under standard conditions.

-

Harvest cells and prepare a suspension for implantation.

-

-

Animal Model:

-

Utilize immunodeficient mice (e.g., nu/nu mice).

-

Implant FR-positive cells subcutaneously on one flank and FR-negative cells on the contralateral flank to serve as an internal control.

-

Allow tumors to grow to a predetermined size.

-

-

Agent Administration:

-

Administer this compound intravenously (e.g., via tail vein injection) at a specified dose (e.g., 1-30 nmol/mouse).

-

-

Fluorescence Imaging:

-

At set time points post-injection (e.g., 2.5 hours), anesthetize the mice.

-

Perform whole-body NIR fluorescence imaging using an imaging system with appropriate excitation (e.g., ~776 nm) and emission (~796 nm) filters.

-

-

Data Analysis:

-

Quantify the fluorescence intensity in the tumor regions and in background normal tissue.

-

Calculate tumor-to-background ratios (TBRs).

-

Confirm specific uptake by observing high fluorescence in FR-positive tumors and minimal to no signal in FR-negative tumors.

-

-

Ex Vivo Confirmation:

-

After the final imaging session, euthanize the animals and excise the tumors and major organs (e.g., kidneys, liver).

-

Perform ex vivo imaging of the excised tissues to confirm the biodistribution of this compound.

-

The workflow for such an experiment is depicted below.

Considerations for Clinical Studies

In clinical settings, the protocol involves a single intravenous infusion of this compound (0.025 mg/kg) administered over 60 minutes, between 1 and 9 hours prior to surgery. A critical protocol requirement is the avoidance of folate, folic acid, or folate-containing supplements for 48 hours prior to administration to prevent competitive binding at the receptor site, which could reduce the efficacy of tumor detection.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound | C61H67N9O17S4 | CID 135565623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. This compound, the magic wand of intraoperative imaging of folate-receptor positive ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Binding Affinity of Pafolacianine to Folate Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro binding affinity of pafolacianine to folate receptors. This compound, a fluorescent imaging agent, demonstrates a high affinity and specificity for folate receptor alpha (FRα), a protein overexpressed in various cancers. This targeted binding is the cornerstone of its clinical application in fluorescence-guided surgery. This document details the quantitative binding characteristics, the experimental methodologies used to determine these properties, and the primary cellular pathway initiated by this binding event.

Quantitative Binding Affinity Data

This compound exhibits a high binding affinity for the folate receptor, particularly the alpha isoform (FRα). This strong interaction is critical for its function as a targeted imaging agent, allowing it to accumulate in FRα-positive tumor cells. The binding affinity is typically quantified by the dissociation constant (Kd), with a lower Kd value indicating a stronger binding affinity.

| Ligand | Receptor | Cell Line | Assay Type | Binding Affinity (Kd) | Reference |

| This compound | Folate Receptor (FR) | FR-expressing cancer cells | Not Specified | ~1 nM | [1][2][3][4][5] |

Mechanism of Action: Folate Receptor Binding and Internalization

This compound is a folate analog conjugated to a near-infrared fluorescent dye. Its mechanism of action is initiated by the selective binding of the folate analog moiety to folate receptors on the cell surface. This binding event subsequently triggers receptor-mediated endocytosis, a process where the cell membrane engulfs the this compound-receptor complex, forming an intracellular vesicle called an endosome. This internalization process leads to the accumulation of the fluorescent agent within the target cells, enabling their visualization during surgery.

The primary signaling event initiated by this compound binding is the cascade of molecular interactions that leads to the formation and trafficking of the endocytic vesicle. While the folate receptor has been implicated in other signaling pathways, the principal and well-documented consequence of this compound binding is the initiation of this internalization process.

Experimental Protocols: In Vitro Binding Affinity Assay

The in vitro binding affinity of this compound to folate receptors is typically determined using a competitive radioligand binding assay. This method measures the ability of unlabeled this compound to compete with a radiolabeled ligand (e.g., [3H]-folic acid) for binding to the folate receptor on cultured cells or cell membranes.

Objective: To determine the dissociation constant (Kd) of this compound for the folate receptor.

Materials:

-

Cell Line: A cell line known to overexpress folate receptor alpha, such as KB cells (a human oral cancer cell line).

-

Radioligand: A radiolabeled form of folic acid, such as [3H]-folic acid.

-

Test Compound: Unlabeled this compound at various concentrations.

-

Buffers: Binding buffer (e.g., phosphate-buffered saline, pH 7.4), wash buffer.

-

Instrumentation: Scintillation counter, filtration apparatus.

Representative Protocol:

-

Cell Culture and Preparation:

-

Culture KB cells in appropriate media until they reach a suitable confluency.

-

Harvest the cells and prepare either whole cells or cell membrane homogenates. For membrane preparation, cells are typically lysed, and the membrane fraction is isolated by centrifugation.

-

-

Competitive Binding Assay:

-

In a multi-well plate, add a fixed concentration of [3H]-folic acid to each well.

-

Add increasing concentrations of unlabeled this compound to the wells. A control group with no unlabeled competitor is included to determine total binding.

-

Add the prepared cells or cell membranes to each well.

-

Incubate the plate at a controlled temperature (e.g., 4°C or 37°C) for a sufficient time to reach binding equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus. The filter will trap the cells or membranes with the bound radioligand.

-

Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity on each filter using a scintillation counter.

-

-

Data Analysis:

-

The amount of bound radioligand is plotted against the concentration of the unlabeled this compound.

-

The data is fitted to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

The Kd for this compound can then be calculated from the IC50 value using the Cheng-Prusoff equation: Kd = IC50 / (1 + [L]/Kd_radioligand) , where [L] is the concentration of the radioligand and Kd_radioligand is the dissociation constant of the radioligand.

-

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What are the approved indications for this compound? [synapse.patsnap.com]

- 3. This compound for intraoperative molecular imaging of cancer in the lung: The ELUCIDATE trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Intraoperative Tumor Detection Using this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. onclive.com [onclive.com]

spectroscopic analysis of pafolacianine absorption and emission spectra

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pafolacianine, an FDA-approved fluorescent imaging agent, plays a crucial role in the intraoperative identification of malignant lesions. This technical guide provides an in-depth analysis of the spectroscopic properties of this compound, focusing on its absorption and emission spectra. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visualizations of its mechanism of action to facilitate a deeper understanding and application of this targeted fluorescent probe.

Introduction

This compound is a folate receptor-targeted fluorescent agent designed for intraoperative molecular imaging. Structurally, it is a conjugate of a folate analog and a near-infrared (NIR) cyanine dye, S0456.[1][2] This design allows for the selective targeting of cells overexpressing the folate receptor alpha (FRα), which is a common characteristic of various malignancies, including ovarian and lung cancer.[1][3] Upon administration, this compound binds to FRα on the surface of cancer cells and is subsequently internalized through receptor-mediated endocytosis.[4] When illuminated with NIR light during surgery, the accumulated this compound fluoresces, enabling real-time visualization of cancerous tissues that may not be apparent to the naked eye.

Spectroscopic Properties of this compound

The efficacy of this compound as a fluorescent imaging agent is fundamentally governed by its photophysical properties, specifically its absorption and emission characteristics in the near-infrared spectrum.

Quantitative Spectroscopic Data

The key spectroscopic parameters of this compound are summarized in the table below. These values are critical for optimizing imaging systems and understanding the photophysical behavior of the molecule.

| Parameter | Value | Reference |

| Absorption Maximum (λ_max) | ~776 nm | |

| Absorption Range | 760 nm - 785 nm | |

| Emission Maximum (λ_em) | ~796 nm | |

| Emission Range | 790 nm - 815 nm | |

| Molar Extinction Coefficient (ε) | Not explicitly reported for this compound. However, similar near-infrared cyanine dyes exhibit values in the range of 27,000 to 270,000 M⁻¹cm⁻¹. | |

| Quantum Yield (Φ) | Not explicitly reported for this compound. Near-infrared fluorescent probes can have quantum yields ranging from less than 0.1 to over 0.4, depending on their structure and environment. |

Mechanism of Action: Targeting the Folate Receptor

The specificity of this compound for malignant tissues is achieved through its high affinity for the folate receptor alpha (FRα), which is overexpressed on the surface of many cancer cells. The following diagram illustrates the targeted signaling pathway.

Caption: this compound binds to FRα and is internalized via endocytosis.

Experimental Protocols for Spectroscopic Analysis

While specific, detailed experimental protocols for the in-house spectroscopic characterization of this compound are not publicly available, the following sections outline generalized and widely accepted methodologies for determining the key spectroscopic parameters of near-infrared fluorescent dyes. These protocols can be adapted by researchers for the analysis of this compound.

General Workflow for Spectroscopic Characterization

The following diagram outlines a typical workflow for the comprehensive spectroscopic analysis of a fluorescent compound like this compound.

Caption: A generalized workflow for spectroscopic characterization.

Determination of Molar Extinction Coefficient (ε)

The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength. A general procedure for its determination is as follows:

-

Solvent Selection : Dissolve this compound in a suitable solvent (e.g., phosphate-buffered saline (PBS), dimethyl sulfoxide (DMSO)) in which it is stable and does not aggregate.

-

Preparation of Standard Solutions : Prepare a series of dilutions of this compound with known concentrations.

-

Absorbance Measurement : Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the absorption maximum (λ_max, ~776 nm).

-

Data Analysis : According to the Beer-Lambert law (A = εcl), plot absorbance (A) versus concentration (c). The molar extinction coefficient (ε) can be calculated from the slope of the resulting linear fit (slope = ε * l, where l is the path length of the cuvette, typically 1 cm).

Determination of Fluorescence Quantum Yield (Φ)

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. The comparative method, using a standard with a known quantum yield, is a common approach.

-

Selection of a Standard : Choose a fluorescent standard with absorption and emission properties in a similar spectral region to this compound (e.g., indocyanine green in DMSO, although its quantum yield is low and can be solvent-dependent).

-

Preparation of Solutions : Prepare a series of dilute solutions of both the this compound sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.

-

Absorbance and Fluorescence Measurements :

-

Measure the absorbance of each solution at the chosen excitation wavelength.

-

Measure the fluorescence emission spectrum of each solution using the same excitation wavelength and instrumental parameters.

-

-

Data Analysis :

-

Integrate the area under the fluorescence emission curve for each solution.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

Φ_sample = Φ_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)

where Φ is the quantum yield, Grad is the gradient of the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent.

-

Conclusion

The spectroscopic properties of this compound, particularly its strong absorption and emission in the near-infrared window, coupled with its targeted delivery mechanism, make it a powerful tool for fluorescence-guided surgery. This technical guide provides the foundational spectroscopic data and generalized experimental protocols to aid researchers and developers in the continued advancement and application of this and similar targeted fluorescent probes. Further characterization to determine the precise molar extinction coefficient and quantum yield of this compound under various conditions would be of significant value to the scientific community.

References

- 1. Near-Infrared Fluorescent Probe with High Quantum Yield and Its Application in the Selective Detection of Glutathione in Living Cells and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.aip.org [pubs.aip.org]

- 4. Design and synthesis of folate receptor-targeted squaraine dye complex for photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Pafolacianine: A Targeted Fluorescent Imaging Agent

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of pafolacianine, a first-in-class, folate receptor-targeted fluorescent imaging agent. It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource on its core chemical and biological properties, mechanism of action, and established experimental protocols.

Core Molecular and Chemical Properties

This compound is a complex organic molecule designed for targeted intraoperative imaging. Its chemical structure consists of a folate analog, which provides specificity for cancer cells overexpressing the folate receptor alpha (FRα), conjugated to a near-infrared (NIR) fluorescent dye, enabling deep tissue visualization.

| Property | Value | Source(s) |

| Molecular Formula | C61H67N9O17S4 | [1][2][3][4] |

| Molecular Weight | ~1326.49 g/mol | [1] |

| Synonyms | OTL38, OTL-38, CYTALUX | |

| CAS Number | 1628423-76-6 (free acid) | |

| Appearance | Green to dark green solid | |

| Excitation Wavelength (Peak) | 760 nm - 785 nm (Peak at 776 nm) | |

| Emission Wavelength (Peak) | 790 nm - 815 nm (Peak at 796 nm) |

Mechanism of Action: Folate Receptor-Mediated Endocytosis

This compound's efficacy as a targeted imaging agent is rooted in its ability to exploit the biological pathway of folate receptor-mediated endocytosis. Many epithelial cancers, including ovarian and lung cancer, exhibit a significant overexpression of folate receptor alpha (FRα) on the cell surface.

The mechanism can be summarized in the following steps:

-

Binding: Following intravenous administration, this compound circulates throughout the body and binds with high affinity (~1 nM) to FRα on the surface of cancer cells.

-

Internalization: Upon binding, the this compound-FRα complex is internalized into the cell via receptor-mediated endocytosis. This process involves the formation of endosomes that traffic the complex into the cell.

-

Accumulation: Inside the cell, this compound accumulates, leading to a high concentration of the fluorescent dye within the cancerous tissue.

-

Fluorescence: During surgery, the targeted tissue is illuminated with a near-infrared (NIR) light source. The accumulated this compound absorbs this light and emits fluorescence, allowing for real-time visualization of malignant lesions that may not be apparent to the naked eye.

This targeted accumulation provides a high tumor-to-background ratio, enhancing the surgeon's ability to identify and resect cancerous tissue.

Experimental Protocols

The following protocols are based on methodologies reported in clinical trials for the intraoperative imaging of ovarian and lung cancer.

In Vivo Animal Studies (General Protocol)

For preclinical evaluation, mouse models bearing tumors that overexpress the folate receptor (e.g., KB tumors) are often utilized.

-

Animal Model: Mice with subcutaneously implanted KB tumors (or other relevant cancer cell lines) with a tumor diameter of >10 mm.

-

This compound Administration: Intravenous injection of this compound at doses ranging from 0.0125 mg/kg to 0.05 mg/kg. A negative control group is typically injected with a 5% glucose solution.

-

Imaging:

-

Intermittent near-infrared (NIR) imaging is performed at various time points post-injection (e.g., 6, 24, 48, and 72 hours) using an in vivo fluorescence imaging system.

-

Excitation and emission wavelengths are set according to this compound's spectral properties (Excitation: 710-760 nm; Emission: >800 nm).

-

-

Biodistribution Analysis: At a predetermined time point (e.g., 24 hours post-injection), mice are euthanized. Tumors and major organs are excised, and the fluorescence intensity of each tissue is assessed to determine the biodistribution and tumor-to-background ratio.

Clinical Trial Protocol for Intraoperative Imaging (e.g., NCT03180307 for Ovarian Cancer)

This protocol outlines the key steps for the clinical use of this compound in fluorescence-guided surgery.

-

Patient Selection: Adult patients with known or suspected ovarian or lung cancer scheduled for surgical resection.

-

Pre-administration Precautions: Patients should discontinue folate, folic acid, or folate-containing supplements 48 hours prior to this compound administration to minimize potential interference with receptor binding.

-

This compound Administration:

-

A single intravenous (IV) infusion of this compound is administered at a dose of 0.025 mg/kg.

-

The infusion is given over a period of 60 minutes.

-

Administration should occur 1 to 24 hours before surgery.

-

-

Intraoperative Imaging Procedure:

-

The surgical procedure begins with standard white-light inspection and palpation to identify visible tumors.

-

A near-infrared (NIR) imaging system is then used to illuminate the surgical field.

-

Tissues that fluoresce are considered potential malignant lesions and are further investigated by the surgeon for resection.

-

Synthesis of this compound

The chemical synthesis of this compound is a multi-step process. A general overview of the synthesis is as follows:

-

Starting Material: The synthesis begins with N10-trifluoroacetylpteroic acid.

-

Amide Coupling: This starting material undergoes an amide coupling reaction with t-Bu-protected tyrosine.

-

Deprotection: The t-Bu protecting groups are then removed.

-

Removal of Trifluoroacetamide: The trifluoroacetamide group is removed using sodium hydroxide in water.

-

Final Conjugation: The resulting phenoxide of the tyrosine linker is treated with the near-infrared dye to yield the final this compound molecule.

References

Methodological & Application

Application Notes and Protocols for Pafolacianine In Vivo Imaging in Mice

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of pafolacianine (also known as OTL38) for in vivo fluorescence imaging in murine models of cancer. This document outlines the mechanism of action, experimental procedures, data acquisition, and analysis techniques to facilitate the successful implementation of this compound-mediated tumor imaging in a preclinical research setting.

Introduction to this compound

This compound is a fluorescent imaging agent that targets the folate receptor alpha (FRα), a cell surface glycoprotein that is overexpressed in a variety of solid tumors, including ovarian, lung, and breast cancers, while having limited expression in normal tissues.[1][2] The agent consists of a folate analog, which provides specificity for FRα, conjugated to the near-infrared (NIR) fluorescent dye, S0456.[2][3] Upon intravenous administration, this compound binds with high affinity to FRα-expressing cancer cells and is subsequently internalized via receptor-mediated endocytosis.[1] This targeted accumulation within the tumor allows for high-contrast visualization of malignant tissues when illuminated with a suitable NIR imaging system. The spectral properties of this compound, with an absorption peak around 776 nm and an emission peak at approximately 796 nm, are ideal for in vivo imaging due to reduced tissue autofluorescence and deeper tissue penetration of NIR light.

Mechanism of Action and Signaling Pathway

The targeting mechanism of this compound is contingent on the overexpression of Folate Receptor Alpha (FRα) on the surface of cancer cells. The following diagram illustrates the pathway from systemic administration to intracellular accumulation.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the use of this compound in mice, compiled from preclinical studies.

| Parameter | Value | Reference |

| Molecular Weight (Sodium Salt) | 1414.4 g/mol | |

| Excitation Wavelength (Peak) | ~776 nm | |

| Emission Wavelength (Peak) | ~796 nm | |

| Recommended Mouse Dose Range | 0.01 - 0.7 mg/kg | |

| Optimal Imaging Time Post-Injection | 2 - 24 hours |

| Study Example | Mouse Model | Dose | Imaging Time | Observed Tumor-to-Background Ratio (TBR) |

| Study A | KB Xenograft | 10 nmol/mouse (~0.7 mg/kg) | 2.5 hours | Substantial tumor fluorescence observed |

| Study B | HeLa Xenograft | 0.01 mg/kg | 24 hours | Significant improvement in Signal-to-Background Ratio (SBR) |

Experimental Protocols

This section provides detailed methodologies for conducting in vivo imaging of this compound in mice.

Animal Models

Successful imaging with this compound requires the use of murine tumor models that overexpress Folate Receptor Alpha (FRα).

-

Recommended Cell Lines: KB (human oral carcinoma), HeLa (human cervical cancer), and IGROV-1 (human ovarian cancer) cells are well-established for their high FRα expression and are suitable for generating subcutaneous or orthotopic xenografts in immunocompromised mice (e.g., NOD/SCID or athymic nude mice).

-

Tumor Implantation:

-

Culture selected cancer cells under standard conditions.

-

Harvest and resuspend cells in a sterile, serum-free medium or a mixture with an extracellular matrix (e.g., Matrigel) to a final concentration of 1-5 x 10^6 cells per 100 µL.

-

Subcutaneously inject the cell suspension into the flank or mammary fat pad of 6-8 week old female immunocompromised mice.

-

Monitor tumor growth regularly using calipers. Imaging studies can typically commence when tumors reach a palpable size of approximately 100-200 mm³.

-

This compound Preparation and Administration

-

Reconstitution: Reconstitute lyophilized this compound sodium in sterile, pyrogen-free water or phosphate-buffered saline (PBS) to a desired stock concentration. Protect the solution from light.

-

Dose Calculation:

-

Determine the desired dose in mg/kg. A starting dose of 0.1 mg/kg is recommended, with optimization based on the specific tumor model and imaging system.

-

Weigh each mouse to determine the exact volume of the this compound solution to be injected.

-

Example Calculation for a 20g mouse and a 0.1 mg/kg dose:

-

Dose (mg) = 0.1 mg/kg * 0.02 kg = 0.002 mg = 2 µg

-

If the stock solution is 0.1 mg/mL, the injection volume would be 20 µL.

-

-

-

Administration: Administer the calculated dose via intravenous (tail vein) injection. This ensures rapid systemic distribution.

In Vivo Imaging Procedure

The following workflow diagram outlines the key steps for the imaging experiment.

Step-by-Step Protocol:

-

Animal Preparation:

-

Anesthetize the tumor-bearing mouse using isoflurane (2-3% for induction, 1.5-2% for maintenance) in an induction chamber.

-

Once anesthetized, transfer the mouse to the imaging system's stage, which is equipped with a nose cone for continuous isoflurane delivery.

-

Apply a sterile ophthalmic lubricant to the eyes to prevent corneal drying.

-

If necessary, remove fur from the tumor area and the surrounding region using a depilatory cream to minimize light scattering and absorption.

-

Maintain the mouse's body temperature at 37°C using a heated stage or warming pad throughout the procedure.

-

-

Image Acquisition:

-

Acquire a baseline (pre-injection) fluorescence image to assess autofluorescence.

-

Administer the prepared this compound solution intravenously.

-

At the desired time points post-injection (e.g., 2, 4, 8, and 24 hours), acquire fluorescence images.

-

Imaging System Settings:

-

Excitation Filter: Centered around 770-780 nm.

-

Emission Filter: Centered around 790-800 nm.

-

Exposure Time: Adjust to achieve a good signal-to-noise ratio without saturation of the detector (typically a few seconds).

-

Binning and F/stop: Adjust as needed to optimize image quality.

-

-

Acquire a brightfield or photographic image for anatomical reference.

-

-

Post-Imaging Care:

-

After the final imaging session, discontinue isoflurane and allow the mouse to recover in a clean, warm cage.

-

Monitor the animal until it is fully ambulatory.

-

Provide easy access to food and water.

-

Data Analysis: Tumor-to-Background Ratio (TBR) Calculation

The TBR is a critical metric for evaluating the specific accumulation of this compound in the tumor. This can be calculated using imaging analysis software such as ImageJ or Fiji.

-

Image Preparation:

-

Open the fluorescence and brightfield images in ImageJ.

-

If the fluorescence image is in color, convert it to a grayscale (8-bit or 16-bit) format (Image > Type > 8-bit).

-

-

Region of Interest (ROI) Selection:

-

Using the brightfield image as a guide, draw an ROI around the tumor on the fluorescence image.

-

Draw a second ROI of the same size on a non-tumor-bearing area (e.g., adjacent muscle tissue) to represent the background.

-

-

Intensity Measurement:

-

With the tumor ROI selected, go to Analyze > Set Measurements and ensure "Mean Gray Value" is checked.

-

Select Analyze > Measure to obtain the mean fluorescence intensity (MFI) of the tumor.

-

Repeat this process for the background ROI to obtain the MFI of the background.

-

-

TBR Calculation:

-

TBR = MFI of Tumor / MFI of Background

-

Ex Vivo Biodistribution (Optional)

To confirm the in vivo imaging results and assess the biodistribution of this compound, an ex vivo analysis can be performed.

-

Following the final in vivo imaging session, humanely euthanize the mouse.

-

Dissect the tumor and major organs (e.g., liver, kidneys, spleen, lungs, heart).

-

Arrange the excised tissues in the imaging chamber and acquire a final fluorescence image.

-

Quantify the fluorescence intensity of each organ as described for TBR calculation to determine the relative accumulation of this compound.

Conclusion

This compound is a highly effective targeted fluorescent agent for the in vivo visualization of FRα-positive tumors in murine models. By following the detailed protocols outlined in these application notes, researchers can reliably implement this technology to advance their preclinical cancer research and drug development efforts. Careful optimization of the this compound dose and imaging time points for the specific tumor model and imaging system will ensure high-quality, quantifiable data.

References

Application Notes and Protocols for Preclinical Studies with Pafolacianine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pafolacianine, sold under the brand name Cytalux, is a fluorescent imaging agent designed to aid in the intraoperative identification of malignant lesions.[1] It consists of a folate analog linked to a near-infrared (NIR) fluorescent dye.[2] The mechanism of action relies on the targeting of Folate Receptor alpha (FRα), a cell surface protein that is overexpressed in a variety of cancers, including ovarian, lung, and others, while having limited expression in normal tissues.[2] Upon intravenous administration, this compound binds to FRα-expressing cancer cells and is internalized through receptor-mediated endocytosis, leading to the accumulation of the fluorescent dye within the malignant tissue.[3][4] When illuminated with a specific NIR light, the dye fluoresces, enabling real-time visualization of tumors during surgical procedures. These application notes provide a summary of recommended this compound dosages for preclinical animal studies and detailed protocols for its use.

Quantitative Data Summary

The following tables summarize the reported dosages of this compound used in various preclinical animal models. It is important to note that the optimal dose can vary depending on the animal model, tumor type, and imaging system used.

Table 1: Recommended this compound Dosages in Preclinical Animal Models

| Animal Model | Cancer Type/Study | Route of Administration | Dosage Range | Key Findings | Reference |

| Mouse | Lung Cancer (A549 Xenografts) | Intravenous | 0.0125 - 0.250 mg/kg | 0.025 mg/kg provided a high tumor-to-background ratio at 24 hours post-injection. | |

| Mouse | Ovarian Cancer (KB Xenografts) | Intravenous | 10 nmol (approx. 0.066 mg/kg) | Substantial tumor fluorescence observed 2.5 hours post-administration. | |

| Rat | Embryo-Fetal Development | Intravenous | 0.015 - 1.5 mg/kg/day | No adverse developmental effects were observed. The No-Observed-Adverse-Effect-Level (NOAEL) was 1.5 mg/kg/day. | |

| Rabbit | Embryo-Fetal Development | Intravenous | 0.3 - 3 mg/kg/day | No adverse developmental effects were observed. The NOAEL was 3 mg/kg/day. |

Table 2: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value | Unit |

| Half-life (t½) | 9.6 | minutes |

| Time to maximum concentration (Tmax) | 5 | minutes |

| Volume of distribution (Vd) | 421.5 ± 6.6 | L/kg |

| Clearance (Cl) | 1.87 ± 0.01 | L/h |

Experimental Protocols

Protocol 1: Preparation of this compound for Preclinical Administration

Materials:

-

This compound (Cytalux) vial (typically supplied frozen)

-

5% Dextrose Injection, USP

-

Sterile syringes and needles

-

Vortex mixer

-

Light-blocking cover for the infusion bag/syringe

Procedure:

-

Thaw the frozen this compound vial at room temperature (20-25°C) for at least 90 minutes.

-

Once thawed, vortex the vial for approximately 60 seconds to ensure a homogenous solution.

-

Calculate the required volume of this compound based on the animal's body weight and the desired dose (refer to Table 1).

-

Withdraw the calculated volume from the vial using a sterile syringe.

-

Dilute the this compound in a sterile container with 5% Dextrose Injection, USP. Note: The use of other diluents may cause aggregation of this compound and should be avoided. For smaller animals like mice, the final injection volume is typically 100-200 µL. For larger animals, the concentration should be adjusted to a suitable infusion volume.

-

Gently mix the diluted solution. The final solution should be a light blue/green to clear color.

-

Protect the prepared solution from light using a light-blocking cover until administration.

Protocol 2: Administration of this compound in a Mouse Xenograft Model

Materials:

-

Tumor-bearing mouse (e.g., subcutaneous or orthotopic xenograft)

-

Prepared this compound solution (from Protocol 1)

-

Insulin syringe with a 28-30 gauge needle (for intravenous injection)

-

Animal restrainer or anesthesia equipment

Procedure:

-

Accurately weigh the mouse to determine the correct dosage volume.

-

Restrain the mouse using an appropriate method. For tail vein injections, a restraining tube is commonly used. Anesthesia may be used if required by the institutional animal care and use committee (IACUC) protocol.

-

Warm the mouse's tail with a heat lamp or warm water to dilate the lateral tail veins.

-

Administer the prepared this compound solution (typically 100-200 µL) via a single intravenous injection into one of the lateral tail veins.

-

Monitor the animal for any immediate adverse reactions.

-

Proceed with the imaging protocol at the predetermined time point post-injection (e.g., 2.5 to 24 hours).

Protocol 3: Preclinical Fluorescence-Guided Surgery Imaging

Materials:

-

Animal administered with this compound

-

Near-infrared (NIR) fluorescence imaging system compatible with this compound's spectral properties (Excitation: ~760-785 nm, Emission: ~790-815 nm).

-

Surgical tools for the planned procedure

-

Anesthesia system

Procedure:

-

Anesthetize the animal according to the approved IACUC protocol.

-

Position the animal on the surgical stage of the NIR imaging system.

-

Perform the surgical exposure of the tumor and surrounding tissues.

-

Switch the imaging system to the NIR fluorescence mode. The excitation and emission wavelengths should be set to match the spectral characteristics of this compound.

-

Observe the surgical field on the monitor. Tissues with high this compound uptake will appear fluorescent, distinguishing them from the surrounding normal tissue.

-

Use the real-time fluorescence signal to guide the resection of the malignant tissue.

-

After resection, the surgical bed can be re-imaged to assess for any residual fluorescence, which may indicate remaining malignant tissue.

-

Following the procedure, close the surgical site and provide appropriate post-operative care as per the IACUC protocol.

Visualizations

References

Application Notes and Protocols for Near-Infrared (NIR) Imaging with Pafolacianine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pafolacianine, marketed as Cytalux®, is a fluorescent imaging agent designed for the intraoperative identification of malignant lesions. It is a folate analog conjugated to a near-infrared (NIR) fluorescent dye. This targeted approach allows for the visualization of cancers that overexpress folate receptor-alpha (FRα), such as ovarian and lung cancer, providing real-time guidance to surgeons. This document provides detailed application notes and protocols for the use of this compound with compatible near-infrared (NIR) imaging systems.

Principle of this compound-Based NIR Imaging

This compound's mechanism of action is based on its high affinity for folate receptor alpha (FRα), a protein frequently overexpressed on the surface of various cancer cells, including those of the ovaries and lungs, while having limited expression in healthy tissues.[1][2][3] The this compound molecule consists of a folate analog, which serves as the targeting ligand for FRα, linked to the NIR fluorescent dye S0456.[3][4]

Upon intravenous administration, this compound circulates throughout the body and binds to FRα-expressing cancer cells with high affinity. The binding is followed by receptor-mediated endocytosis, leading to the accumulation of the fluorescent agent within the cancer cells. When the surgical field is illuminated with a compatible NIR imaging system, the accumulated this compound is excited and emits a fluorescent signal in the near-infrared spectrum. This allows surgeons to differentiate between cancerous and healthy tissue in real-time, aiding in the complete resection of tumors.

Signaling Pathway and Cellular Uptake of this compound

Caption: this compound binds to FRα and is internalized, leading to NIR fluorescence upon excitation.

Compatible Near-Infrared (NIR) Imaging Systems

This compound is designed to be used with NIR imaging systems that are FDA-cleared for use with this specific agent. These systems must be capable of exciting the this compound dye and detecting its fluorescent emission. Clinical data supports the use of NIR imaging devices that have an excitation wavelength range of 760 nm to 785 nm and a detection emission range of 790 nm to 815 nm.

One such compatible system is the Synergy Vision™ imaging system , which has been cleared for use with Cytalux® (this compound) injection. It is crucial for surgeons to undergo training provided by the device manufacturer on the proper use of the specific NIR imaging system for fluorescence-guided surgery.

Key Specifications for Compatible NIR Imaging Systems

| Parameter | Specification Range | Rationale |

| Excitation Wavelength | 760 nm - 785 nm | To optimally excite the this compound dye, which has a peak absorption of 776 nm. |

| Emission Detection | 790 nm - 815 nm | To capture the fluorescence emitted by this compound, which has a peak emission of 796 nm. |

| Real-time Imaging | Yes | Essential for providing surgeons with immediate visual feedback during the procedure. |

| FDA Clearance | Cleared for use with this compound | Ensures the system has been validated for safety and efficacy with this specific imaging agent. |

Experimental Protocols

Patient Preparation and this compound Administration

This protocol is based on clinical trial methodologies for ovarian and lung cancer surgeries.

1. Patient Eligibility and Pre-administration Precautions:

-

Confirm the patient has a known or suspected cancer that is likely to overexpress FRα (e.g., ovarian or lung cancer).

-

Verify the patient's pregnancy status, as this compound may cause fetal harm.

-

Instruct the patient to avoid folate, folic acid, or folate-containing supplements for 48 hours prior to this compound administration.

2. This compound Dosage and Preparation:

-

The recommended dose of this compound is 0.025 mg/kg.

-

Prepare the this compound infusion solution using only 5% Dextrose Injection as the diluent to prevent aggregation of the drug, which can lead to infusion reactions.

3. Administration Protocol:

-

Administer the prepared this compound solution as a single intravenous infusion over 60 minutes.

-

The infusion should be completed 1 to 9 hours before surgery for ovarian cancer and 1 to 24 hours before surgery for lung cancer.

Intraoperative NIR Imaging Workflow

Caption: A typical workflow for intraoperative NIR imaging with this compound.

1. Initial Surgical Assessment:

-

Begin the surgical procedure using standard white light for visualization and palpation to identify visible and palpable lesions.

2. Activation of NIR Imaging:

-

Once the initial assessment is complete, switch the compatible imaging system to NIR mode.

3. Fluorescence Detection:

-

Systematically scan the entire surgical field with the NIR imaging system to detect fluorescent signals from this compound-accumulated tissues.

4. Lesion Identification and Resection:

-

Fluorescent areas indicate the potential presence of malignant tissue that may not have been visible under white light or palpable.

-

Resect all identified fluorescent lesions. In clinical trials, surgeons performed further resection based on observed fluorescence at their discretion.

5. Margin Assessment:

-

After resection, re-examine the surgical margins using the NIR imaging system to ensure no residual fluorescent tissue remains.

Quantitative Data from Clinical Studies

The efficacy of this compound in identifying additional malignant lesions has been demonstrated in several clinical trials. The following tables summarize key quantitative data from these studies.

Efficacy in Ovarian Cancer

| Metric | Study (NCT03180307) | Description |

| Additional Lesion Detection | 26.9% of patients (36 out of 134) | Percentage of patients in whom at least one malignant lesion was detected with this compound that was not observed by standard visual or tactile inspection. |

| Patient-Level False Positive Rate | 20.2% | The rate of patients with at least one false positive lesion detected by this compound-guided imaging. |

| Sensitivity | 83% | The ability of this compound with NIR imaging to correctly identify ovarian cancer lesions. |

Efficacy in Lung Cancer (ELUCIDATE Trial)

| Metric | ELUCIDATE Trial | Description |

| Clinically Significant Event | Occurred in 53% of evaluated participants | A meaningful change in the surgical operation, such as the removal of a primary nodule or synchronous cancer lesion only detected by NIR, or the identification of a positive margin. |

| Primary Nodule Localization | 19% of subjects | Percentage of patients where NIR imaging located the primary nodule that the surgeon could not find with white light and palpation. |

| Detection of Occult Synchronous Lesions | 8% of subjects | Percentage of patients in whom NIR imaging revealed additional malignant lesions not detected using white light. |

Safety and Adverse Reactions

The safety of this compound has been evaluated in multiple clinical studies. The most common adverse reactions are generally mild to moderate.

| Adverse Reaction | Incidence Rate (≥1%) |

| Nausea | 13% |

| Vomiting | 5% |

| Abdominal Pain | 2% |

| Flushing | 2% |

| Other Infusion-Related Reactions | 2% |

| Hypersensitivity | 2% |

| Elevation in Blood Pressure | 1% |

| Dyspepsia | 1% |

| Chest Discomfort | 1% |

Data compiled from studies in patients with ovarian and lung cancer.

Conclusion